molecular formula C19H20N2O5 B12514877 Methyl 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamido)benzoate

Methyl 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamido)benzoate

Cat. No.: B12514877
M. Wt: 356.4 g/mol
InChI Key: RCVLABGKOOFMNS-UHFFFAOYSA-N
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Description

Methyl 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamido)benzoate is a complex organic compound with the molecular formula C19H20N2O5. It is known for its unique structural features, which include a benzoate ester linked to a propanamido group and an isoindoline derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamido)benzoate typically involves multiple steps. One common method starts with the reaction of phthalic anhydride with glycine methyl ester to form an intermediate isoindoline derivative. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of new ester or amide derivatives .

Scientific Research Applications

Methyl 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamido)benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to produce its biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate
  • 3-(5-Methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoic acid
  • Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Uniqueness

Methyl 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamido)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoate ester, propanamido group, and isoindoline derivative sets it apart from other similar compounds, making it a valuable compound for various research applications .

Biological Activity

Methyl 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure comprising a benzoate ester linked to a propanamido group and an isoindoline derivative. Its molecular formula is C16H19N1O4C_{16}H_{19}N_{1}O_{4}, with a molecular weight of approximately 356.4 g/mol. This structural complexity contributes to its diverse biological activities.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. Research indicates that it may be effective against various bacterial strains. For instance, docking studies have shown interactions with bacterial enzymes that are crucial for their survival and proliferation.

Anticancer Potential

The compound also demonstrates anticancer properties. It is believed to inhibit specific enzymes involved in cancer metabolism. In particular, studies have highlighted its potential as a dual inhibitor of malate dehydrogenase (MDH), which plays a role in the metabolic pathways of cancer cells . In xenograft assays using HCT116 cells (a human colon cancer cell line), the compound exhibited significant antitumor efficacy .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific enzymes and receptors within biological pathways. The binding affinity to these targets may mediate its antimicrobial and anticancer effects.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound's biological activity, it can be compared with similar compounds:

Compound NameMolecular FormulaKey Features
Methyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoateC16H19N1O4Contains an ethanoisoindole moiety instead of propanamido
3-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoic acidC16H19N1O5Features a propanoic acid group rather than a benzoate ester
4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-y)benzoic acidC16H19N1O5Lacks the methyl ester functionality present in the target compound

This table illustrates how Methyl 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-y)propanamido)benzoate stands out due to its specific structural features that confer distinct chemical and biological properties.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity : In vitro tests demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The compound's structure allows it to interact effectively with bacterial enzymes .
  • Anticancer Studies : Research on its use as an MDH inhibitor showed promising results in inhibiting cancer cell growth. The dual inhibition mechanism highlights its potential as a therapeutic agent targeting cancer metabolism .

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

methyl 4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanoylamino]benzoate

InChI

InChI=1S/C19H20N2O5/c1-26-19(25)12-6-8-13(9-7-12)20-16(22)10-11-21-17(23)14-4-2-3-5-15(14)18(21)24/h2-3,6-9,14-15H,4-5,10-11H2,1H3,(H,20,22)

InChI Key

RCVLABGKOOFMNS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3CC=CCC3C2=O

Origin of Product

United States

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